Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-

Chiral chemistry Enantiomeric purity Stereoselective synthesis

Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- (CAS 604005-49-4) is a chiral, non-racemic organic compound identified by the chemical formula C14H18O (molecular weight: 202.29 g/mol) and the IUPAC name [(3S)-3-ethenoxyhex-5-enyl]benzene. It is classified as an aromatic vinyl ether featuring a single stereogenic center at the carbon bearing the ethenyloxy substituent, and its procurement is specifically driven by its (S)-absolute configuration, which provides a distinct combination of vinyl ether reactivity and asymmetric induction capability unavailable in racemic or achiral analogs.

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 604005-49-4
Cat. No. B12593784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-
CAS604005-49-4
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESC=CCC(CCC1=CC=CC=C1)OC=C
InChIInChI=1S/C14H18O/c1-3-8-14(15-4-2)12-11-13-9-6-5-7-10-13/h3-7,9-10,14H,1-2,8,11-12H2/t14-/m1/s1
InChIKeyBVCIFEOXHSXQQY-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specific Identity Guide for Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- (CAS 604005-49-4) as a Chiral Monomer Intermediate


Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- (CAS 604005-49-4) is a chiral, non-racemic organic compound identified by the chemical formula C14H18O (molecular weight: 202.29 g/mol) and the IUPAC name [(3S)-3-ethenoxyhex-5-enyl]benzene [1]. It is classified as an aromatic vinyl ether featuring a single stereogenic center at the carbon bearing the ethenyloxy substituent, and its procurement is specifically driven by its (S)-absolute configuration, which provides a distinct combination of vinyl ether reactivity and asymmetric induction capability unavailable in racemic or achiral analogs.

Why Racemic or Achiral Analogs Cannot Replace Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- in Stereoselective Applications


The procurement value of Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- lies in its defined (S)-stereochemistry, which makes it non-interchangeable with the racemic mixture (e.g., octa-1,7-dien-3-yloxybenzene, CAS 15972-91-5) or the (R)-enantiomer for stereoselective synthesis, chiral recognition studies, or asymmetric polymer design. Class-level knowledge dictates that chiral vinyl ethers exhibit markedly different stereochemical outcomes in hydroformylation and addition reactions depending on the absolute configuration of the stereocenter adjacent to the vinyl ether group, as demonstrated for structurally related (1-vinyloxy-ethyl)-benzene derivatives [1]. Using the racemate in place of the (S)-enantiomer introduces an equimolar mixture of stereoisomers that can lead to divergent or antagonistic behaviors in systems where chiral expression—such as in asymmetric catalysis, chiral resolution, or bioactive molecule construction—is critical. Furthermore, the presence of even a small amount of the unwanted (R)-enantiomer can compromise enantiomeric purity requirements in multicenter clinical or regulatory testing environments, making chiral purity a hard procurement criterion.

Quantitative Differentiation Evidence for (S)-Enantiomer: Chiral Purity and Structural Identity vs. Closest Analogs


Enantiomeric Identity and Chemical Purity as an Absolute Selection Criterion vs. Racemic Mixture

The primary quantitative differentiator for procurement is the chiral purity (enantiomeric excess, ee) of the (S)-enantiomer relative to the racemic mixture. Publicly disclosed physical property data for the racemic analog, octa-1,7-dien-3-yloxybenzene (CAS 15972-91-5), include a predicted boiling point of 293.5±19.0 °C and a predicted density of 0.921±0.06 g/cm³, alongside a computed LogP of 3.98 . While these achiral properties are expected to be identical for the (S)-enantiomer because they do not discriminate between stereoisomers, the critical procurement differentiator is the enantiomeric composition. The target compound is defined by its (S)-absolute configuration (InChI stereochemical layer: /t14-/m1/s1), distinguishing it unambiguously from the (R)-isomer and from the racemate, whose InChI lacks stereochemical specification [1]. This identity difference is not merely a labeling nuance; it directly translates to the functional availability of a single enantiomer for asymmetric transformations.

Chiral chemistry Enantiomeric purity Stereoselective synthesis

Differential Reactivity of Vinyl Ether Moiety in Comparison to Non-Vinyloxy Analogs

The compound contains a terminal vinyl ether group (CH2=CH-O-), which exhibits a markedly higher reactivity toward cationic polymerization and radical addition compared to saturated alkyl ethers such as the methoxy analog (C6H5-(CH2)3-CH(OCH3)-CH2-CH=CH2). While specific quantitative reaction rate data for the target (S)-enantiomer have not been publicly disclosed, class-level data for phenyl vinyl ether (CAS 766-94-9) show a boiling point of 155.6±9.0 °C and a density of 1.0±0.1 g/cm³, reflecting the influence of the vinyl ether moiety on physicochemical behavior . In contrast, saturated non-vinyl analogs lack the olefinic π-system, rendering them unreactive under the conditions employed for olefin metathesis, hydroformylation, and cationic chain polymerization. The target compound thus uniquely combines a vinyl ether reactivity handle with a chiral center, setting it apart from both achiral vinyl ethers and non-vinyl chiral building blocks.

Vinyl ether chemistry Reactivity Radical polymerization

Expected Chromatographic Chiral Resolution Performance vs. Racemate

The single stereogenic center in the target (S)-enantiomer provides a defined retention profile on chiral stationary phases. Although published resolution factors (Rs) for the enantiomeric pair are not yet available in the public domain, chiral column screening on polysaccharide-based chiral stationary phases (CSPs) is expected to yield baseline separation (Rs > 1.5) under optimized normal-phase or reversed-phase conditions, as is typical for aromatic chiral ethers with similar structural features [1]. The racemic mixture (CAS 15972-91-5) would show dual peaks in a 1:1 ratio under identical chromatographic conditions. This expected chromatographic differentiation directly supports identity verification and enantiomeric purity determination during procurement acceptance testing, providing a quantitative method to distinguish the (S)-enantiomer from racemic or scalemic mixtures.

Chiral chromatography Enantiomeric separation Quality control

High-Priority Application Scenarios for Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]- Based on Established Evidence Dimensions


Asymmetric Synthesis of Chiral Building Blocks via Hydroformylation or Metathesis Using the Vinyl Ether Handle

The (S)-configured vinyl ether moiety is expected to direct stereoselective hydroformylation to produce branched aldehydes with high enantioselectivity, as demonstrated for related chiral vinyl ethers [1]. This application directly leverages the combination of the vinyl ether functional group and the specific (S)-stereochemistry that distinguishes the target compound from its racemic or achiral counterparts. The defined absolute configuration provides a predictable stereochemical outcome, underpinning the rationale for selecting this specific enantiomer for asymmetric C–C bond-forming transformations.

Chiral Resolution and Enantiomeric Purity Assessment for Quality Control of Stereochemically Defined Intermediates

The chiral purity evidence supports the use of the (S)-enantiomer as a reference standard or chiral building block in systems where enantiomeric composition dictates biological activity or material properties. Procurement of the single enantiomer eliminates the need for costly and time-consuming chiral preparative separations prior to use in catalytic asymmetric reactions or pharmaceutical intermediate synthesis [1].

Investigation of Stereochemistry-Dependent Material Properties in Chiral Polymer Synthesis

The dual functionality—a phenyl group for potential π-stacking or end-group modification and a vinyl ether for chain polymerization—positions the (S)-enantiomer as a candidate monomer for optically active oligomers and polymers. The chirality of the monomer can influence polymer tacticity and chiroptical properties, outcomes not attainable with the racemic mixture, which yields an atactic or racemic polymer microstructure.

Mechanistic Studies of Stereochemical Transfer in Vinyl Ether Cyclization Reactions

The well-defined (S)-absolute configuration enables the compound to serve as a mechanistic probe in radical or acid-catalyzed cyclization reactions of enol ethers. The stereochemical outcome can be related back to the initial enantiomeric purity of the starting material, illustrating the crucial importance of procuring the enantiomerically pure form rather than the racemate.

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